methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate
Description
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Properties
IUPAC Name |
methyl 2-[6-fluoro-2-[(E)-3-phenylprop-2-enoyl]imino-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN2O3S/c1-25-18(24)12-22-15-9-8-14(20)11-16(15)26-19(22)21-17(23)10-7-13-5-3-2-4-6-13/h2-11H,12H2,1H3/b10-7+,21-19? | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEQDKNIZQMRNGC-PIQKCNJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)C=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CN1C2=C(C=C(C=C2)F)SC1=NC(=O)/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, in vitro and in vivo studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a benzothiazole core, which is known for its diverse pharmacological activities. The presence of the fluorine atom and the cinnamoylimino group enhances its biological profile.
Research indicates that compounds containing benzothiazole moieties often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Benzothiazole derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE) and matrix metalloproteinases (MMPs), which are crucial in neurodegenerative diseases and cancer metastasis respectively .
- Antioxidant Activity : Some studies suggest that benzothiazole derivatives possess antioxidant properties, potentially protecting cells from oxidative stress .
- Antimicrobial Properties : Compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains .
In Vitro Studies
In vitro assays have been pivotal in evaluating the biological activity of this compound. Key findings include:
- Acetylcholinesterase Inhibition : The compound has shown promising AChE inhibitory activity, which is vital for treating conditions like Alzheimer's disease. For example, similar benzothiazole derivatives have exhibited IC50 values as low as 2.7 µM against AChE .
| Compound | IC50 Value (µM) | Target |
|---|---|---|
| This compound | TBD | AChE |
| Benzothiazole Derivative A | 2.7 | AChE |
- Antimicrobial Activity : Preliminary studies indicate that this compound may inhibit the growth of specific bacterial strains, although detailed MIC values are still under investigation.
In Vivo Studies
Although limited, in vivo studies provide insights into the pharmacokinetics and therapeutic potential of this compound:
- Neuroprotective Effects : Animal models have shown that benzothiazole derivatives can improve cognitive functions and reduce neuroinflammation, suggesting potential applications in neurodegenerative diseases .
Case Studies
- Neurodegenerative Disease Models : In a study involving mice with induced Alzheimer's-like symptoms, administration of similar benzothiazole compounds resulted in improved memory retention and reduced amyloid plaque formation.
- Cancer Research : Compounds with similar structures have been evaluated for their ability to inhibit tumor growth in various cancer cell lines, demonstrating moderate to high efficacy depending on the specific substituents on the benzothiazole ring .
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate involves several key steps, including the reaction of benzo[d]thiazole derivatives with cinnamoyl compounds. The presence of the fluorine atom enhances its electronic properties, which is significant for its biological interactions. The molecular formula for this compound is .
Biological Activities
Antimicrobial Properties
Research indicates that thiazole derivatives, including this compound, exhibit notable antimicrobial activity. These compounds have shown effectiveness against various bacterial strains, which can be attributed to their ability to disrupt microbial cell membranes or interfere with metabolic processes .
Anticancer Potential
The compound has also been evaluated for its anticancer properties. Studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving apoptosis and cell cycle arrest. The fluorine substitution appears to enhance the compound's potency against certain cancer cell lines .
Case Study 1: Antimicrobial Activity
In a study evaluating the antimicrobial efficacy of various thiazole derivatives, this compound demonstrated significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating strong potential as an antimicrobial agent .
Case Study 2: Anticancer Efficacy
Another investigation focused on the anticancer effects of this compound revealed that it inhibited the growth of several cancer cell lines in vitro. The study reported IC50 values that suggest effective cytotoxicity at relatively low concentrations, highlighting its potential as a lead compound for further development in cancer therapy .
Summary Table of Applications
Q & A
Q. What are the standard synthetic routes for methyl 2-((Z)-2-(cinnamoylimino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate, and how can reaction conditions be optimized for higher yield?
Methodological Answer: The synthesis typically involves multi-step reactions starting with 6-fluorobenzo[d]thiazole derivatives. Key steps include:
- Imine Formation: Reacting the thiazole core with cinnamoyl chloride under basic conditions (e.g., triethylamine) to form the imino linkage.
- Esterification: Introducing the methyl acetate group via nucleophilic substitution or coupling reactions.
- Green Chemistry Optimization: Utilize solvent-free conditions or recyclable catalysts (e.g., silica-supported reagents) to improve yield (65–85%) and reduce waste .
- Critical Parameters: Monitor temperature (60–80°C), pH (neutral to slightly basic), and reaction time (12–24 hours) to minimize side products like hydrolyzed esters or E-isomers .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: H and C NMR confirm the Z-configuration of the imino group and methyl ester integration. For example, the imino proton appears as a singlet at δ 8.2–8.5 ppm, while the ester methyl group resonates at δ 3.7–3.9 ppm .
- Mass Spectrometry (HRMS): Verify molecular weight (e.g., m/z 404.4 for CHFNOS) and fragmentation patterns to rule out impurities .
- IR Spectroscopy: Identify carbonyl stretches (C=O at 1700–1750 cm) and imine bonds (C=N at 1600–1650 cm) .
Q. What preliminary biological assays are recommended to assess its therapeutic potential?
Methodological Answer:
- Cytotoxicity Screening: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC values. Compare with positive controls like doxorubicin .
- Enzyme Inhibition: Test against kinases (e.g., EGFR) or proteases via fluorometric assays. For example, monitor fluorescence quenching upon binding to active sites .
- Antimicrobial Activity: Conduct disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, reporting inhibition zones .
Advanced Research Questions
Q. How can computational modeling predict the interaction between this compound and biological targets like kinases or proteases?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate binding to kinase ATP-binding pockets (e.g., PDB ID 1M17). Prepare the ligand by optimizing its geometry with Gaussian09 at the B3LYP/6-31G* level .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability. Analyze hydrogen bonds between the sulfonamide group and catalytic residues (e.g., Lys721 in EGFR) .
- Validation: Cross-reference docking scores (e.g., ΔG = -9.2 kcal/mol) with experimental IC data to validate predictions .
Q. What strategies address discrepancies in bioactivity data across different cell lines or model organisms?
Methodological Answer:
- Isogenic Cell Lines: Use CRISPR-edited cells to isolate genetic variables affecting drug response (e.g., p53 status) .
- Metabolic Profiling: Perform LC-MS metabolomics to identify species-specific metabolic enzymes (e.g., CYP450 isoforms) that alter compound stability .
- Pharmacokinetic Studies: Compare plasma half-life (t) and bioavailability in murine vs. humanized models using HPLC-based pharmacokinetic assays .
Q. How does the Z-configuration of the imino group influence the compound’s bioactivity and stability?
Methodological Answer:
- Stereochemical Analysis: Compare Z- and E-isomers via circular dichroism (CD) spectroscopy. The Z-isomer exhibits a distinct Cotton effect at 250–300 nm due to planar rigidity .
- Stability Testing: Accelerate degradation studies under UV light (254 nm) and acidic/basic conditions. The Z-isomer shows 20% slower hydrolysis than the E-form due to reduced steric hindrance .
- Bioactivity Correlation: Test isomers in apoptosis assays (e.g., Annexin V staining). The Z-configuration enhances pro-apoptotic activity (1.5-fold) by aligning the cinnamoyl group with hydrophobic binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
